molecular formula C17H15N B186179 N-(3-methylphenyl)naphthalen-2-amine CAS No. 76783-57-8

N-(3-methylphenyl)naphthalen-2-amine

Cat. No.: B186179
CAS No.: 76783-57-8
M. Wt: 233.31 g/mol
InChI Key: RQIAICDOHSGNLG-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)naphthalen-2-amine is an organic compound with the molecular formula C17H15N It consists of a naphthalene ring system substituted with an amine group at the 2-position and a 3-methylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)naphthalen-2-amine can be achieved through several methods. One common approach involves the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at 200-210°C . Another method involves the reaction of 2-naphthol with ammonium acetate at 270-280°C to form the acetyl derivative, which can then be converted to the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)naphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinones, tetrahydro derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges through the device. In medicinal chemistry, its bioactivity is attributed to its ability to interact with specific receptors and enzymes, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylphenyl)naphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for certain applications in organic electronics and medicinal chemistry, where specific molecular interactions are crucial .

Biological Activity

N-(3-methylphenyl)naphthalen-2-amine, a compound with significant potential in medicinal chemistry and organic electronics, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is an aromatic amine characterized by a naphthalene backbone substituted with a 3-methylphenyl group. Its molecular structure can be represented as follows:

C15H15N\text{C}_{15}\text{H}_{15}\text{N}

This compound exhibits properties typical of aromatic amines, such as the ability to undergo electrophilic substitution reactions and oxidation to form naphthoquinones.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission, influencing pathways related to mood and cognition.
  • Enzyme Modulation : It has been observed to inhibit certain enzymes, potentially leading to therapeutic effects in conditions like cancer and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Properties

A study conducted on similar naphthalene derivatives indicated that compounds with structural similarities to this compound displayed significant antimicrobial activity. For instance, the minimum inhibitory concentration (MIC) values for related compounds ranged from 13.0 µmol/L to 55.0 µmol/L against various bacterial strains .

CompoundMIC (µmol/L)Target Organism
3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide13.0M. kansasii
N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide28.4M. marinum
3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide55.0S. aureus

Cytotoxicity

Cytotoxicity assays using human monocytic leukemia THP-1 cell lines have revealed that certain derivatives exhibit varying degrees of cytotoxic effects, suggesting potential applications in cancer therapy . The IC50 values for these compounds provide insights into their therapeutic windows.

Case Studies

  • Antibacterial Activity : In a comparative study of naphthalene derivatives, this compound was evaluated alongside other compounds for its ability to inhibit bacterial growth. Results indicated that while some derivatives were more potent, this compound still demonstrated notable activity against MRSA strains.
  • Neuroprotective Effects : Research exploring the neuroprotective capabilities of aromatic amines suggests that this compound may play a role in protecting neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases .

Toxicological Considerations

While the biological activity of this compound is promising, toxicological assessments are crucial for evaluating safety profiles. Studies on related compounds indicate potential carcinogenic effects associated with long-term exposure to aromatic amines .

Properties

IUPAC Name

N-(3-methylphenyl)naphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-13-5-4-8-16(11-13)18-17-10-9-14-6-2-3-7-15(14)12-17/h2-12,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIAICDOHSGNLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389038
Record name N-(3-methylphenyl)naphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76783-57-8
Record name N-(3-methylphenyl)naphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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